2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

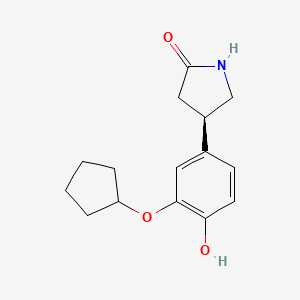

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate (TFPEA) is a synthetic compound that has recently gained attention for its potential applications in the field of scientific research. TFPEA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

科学的研究の応用

Synthesis and Photolysis Applications :

- The compound 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate is involved in the synthesis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines. The photolysis of these compounds leads to the aromatization of the triazine ring and has been proposed as a novel method for the photogeneration of acidity. Antimicrobial and antifungal activities of the synthesized compounds were also evaluated S. M. Ivanov, K. Lyssenko, V. Traven, (2020).

Antitumor Activity Against Breast Cancer Cells :

- Some derivatives of this compound bearing the piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. Specifically, these derivatives were found to have promising antiproliferative agents against MCF-7 breast cancer cells, with compounds showing higher activity compared to the anticancer drug cisplatin L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, (2014).

Synthesis of Hybrid Molecules with Biological Action Potential :

- The compound is used in the synthesis of hybrid molecules based on the 1,3,5-triazine platform containing additional pharmacophore fragments. These molecules show high potential for biological activity, and the anticoagulant activity of some synthesized molecules due to their inhibitory effect on blood coagulation factors is notable ChemChemTech, (2023).

Antiarrhythmic Activity :

- Piperazine derivatives containing 2,2,2-trifluoroethoxy ring substituents were prepared and evaluated for oral antiarrhythmic activity, showing that considerable variation in the heterocyclic ring is permissible. One of these compounds, flecainide acetate, was studied extensively and selected for clinical trial as an antiarrhythmic E. H. Banitt, W. Bronn, W. Coyne, J. R. Schmid, (1977).

Safety and Hazards

特性

IUPAC Name |

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(12)11-3-1-10-2-4-11;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWXDUUKQILBSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)